2-(Ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-11-9(2,8(10)14)7-13-6-4-5-12-13/h4-6,11H,3,7H2,1-2H3,(H2,10,14) |
InChI Key |
FXXYXPOHEUVGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with ethylamine and a suitable propanamide precursor. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethylamino group: Ethylamine is reacted with the pyrazole derivative under controlled conditions to introduce the ethylamino group.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable propanamide precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring and ethylamino group play crucial roles in binding to the target and modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide and related pyrazole or propanamide derivatives.
Table 1: Comparative Analysis of Pyrazole/Propanamide Derivatives
Key Comparative Insights
Structural Diversity and Pharmacophore Influence The target compound’s ethylamino and methyl groups introduce steric bulk compared to smaller substituents like cyano (7a) or aminomethylphenyl (12) . This may affect receptor binding or metabolic stability.
Molecular Weight and Drug-Likeness
- The target compound (196.25 g/mol) falls within the "ideal" range for small-molecule drugs (<500 g/mol), unlike higher-weight derivatives (e.g., 372.25 g/mol in ), which may face bioavailability challenges.
Biological Activity Pyrazole-thiophene hybrids (e.g., 7a/b) are associated with antimicrobial applications due to sulfur-containing heterocycles . The discontinued status of the target compound contrasts with active research on analogs like 8 (antibacterial) and 12 (bioavailability-focused) .
Synthetic Feasibility The target compound’s discontinuation may relate to complex synthesis (e.g., stereochemical control of ethylamino and methyl groups) compared to simpler propanamides like 12 .
Biological Activity
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, emphasizing its pharmacological profile, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is with a molecular weight of 210.28 g/mol. Its structure includes an ethylamino group and a pyrazolyl moiety, which are critical for its biological activity.
Pharmacological Properties
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Compounds have been tested against E. coli, Bacillus subtilis, and fungi like Aspergillus niger, showing promising results in inhibiting microbial growth .
- Anticancer Activity : Some pyrazole derivatives have displayed cytotoxic effects on cancer cell lines. For example, compounds similar to 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide have been evaluated for their ability to induce apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their chemical structure. Modifications in the pyrazole ring or side chains can enhance or diminish their pharmacological effects. For instance:
- Substituents on the Pyrazole Ring : Electron-donating groups generally lead to lower potency in androgen receptor (AR) inhibition, while electron-withdrawing groups can enhance activity .
- Linkage Modifications : Variations in the linkage between the pyrazole and propanamide components have been explored to optimize binding affinity and efficacy against target receptors .
Case Studies
Several studies have investigated the biological activity of compounds related to 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models. Compounds showed significant reductions in paw swelling compared to standard treatments like ibuprofen .
- Anticancer Screening : In vitro studies revealed that certain pyrazole derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values lower than established chemotherapeutics .
- Antimicrobial Testing : The antimicrobial efficacy of synthesized pyrazoles was assessed against multiple pathogens, demonstrating effective inhibition comparable to traditional antibiotics at low concentrations .
Data Tables
The following table summarizes key findings from recent studies on related pyrazole compounds:
Q & A
Q. How does the compound’s hydrogen-bonding network influence its stability and bioactivity?
- Methodological Answer : Intra- and intermolecular N–H⋯N/O bonds (e.g., N–H⋯O=C, 2.97–3.06 Å) stabilize the crystal lattice and enhance solubility . In biological systems, these interactions anchor the compound to active sites (e.g., kinase ATP pockets), as shown by mutagenesis studies replacing key hydrogen-bonding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
